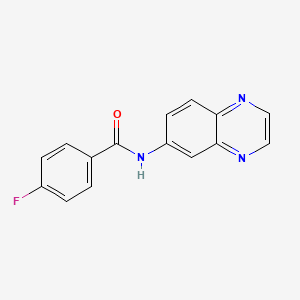

4-fluoro-N-(quinoxalin-6-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10FN3O |

|---|---|

Molecular Weight |

267.26 g/mol |

IUPAC Name |

4-fluoro-N-quinoxalin-6-ylbenzamide |

InChI |

InChI=1S/C15H10FN3O/c16-11-3-1-10(2-4-11)15(20)19-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H,19,20) |

InChI Key |

AHGNPCAMIOWTSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=NC=CN=C3C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of the Quinoxaline (B1680401) Nucleus

The quinoxaline ring system is a prominent nitrogen-containing heterocycle that serves as a crucial scaffold in drug design. ekb.eg Its synthesis is a well-explored area of organic chemistry, with both classical and modern methods available for its construction.

The most traditional and widely used method for synthesizing the quinoxaline core is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. ijirt.orgnih.govniscpr.res.in This reaction, often referred to as the Hinsberg condensation, is versatile and provides a direct route to a wide array of quinoxaline derivatives. sapub.orgresearchgate.net

For the synthesis of the specific precursor needed for 4-fluoro-N-(quinoxalin-6-yl)benzamide, which is 6-aminoquinoxaline (B194958), the typical starting material is 1,2,4-triaminobenzene or its salt. chemicalbook.com This is reacted with a 1,2-dicarbonyl compound like glyoxal (B1671930). The reaction proceeds through a diimine intermediate which then undergoes cyclization and aromatization to form the quinoxaline ring. researchgate.net

A common pathway to obtain the necessary 6-aminoquinoxaline intermediate involves a two-step process starting from 4-nitro-o-phenylenediamine (B140028). This is first condensed with a 1,2-dicarbonyl compound to yield 6-nitroquinoxaline (B1294896). gordon.edu Subsequent reduction of the nitro group, often through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), yields the desired 6-aminoquinoxaline. researchgate.netgoogle.com

Plausible Reaction Scheme:

Cyclization: 4-nitro-o-phenylenediamine reacts with glyoxal in a solvent like glacial acetic acid to form 6-nitroquinoxaline. google.com

Reduction: 6-nitroquinoxaline is reduced using a reducing agent such as H₂/Pd-C to produce 6-aminoquinoxaline. researchgate.net

While effective, classical methods often require harsh conditions, such as high temperatures and strong acids, and may use hazardous solvents. ijirt.orgnih.gov In recent years, significant advancements have been made in developing more environmentally benign and efficient "green" synthetic protocols. benthamdirect.comresearchgate.net These modern approaches focus on waste minimization, use of safer solvents, and energy efficiency. ijirt.org

Key green strategies for quinoxaline synthesis include:

Catalytic Processes: The use of reusable heterogeneous catalysts, such as nanozeolites, silica (B1680970) nanoparticles, or various metal oxides, can facilitate the condensation reaction under milder conditions and allow for easy catalyst recovery. rsc.orgchim.it

Microwave and Ultrasonic Irradiation: Alternative energy sources like microwaves and ultrasound can dramatically shorten reaction times and often improve yields compared to conventional heating. gordon.edubenthamdirect.commdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids aligns with the principles of sustainable chemistry. ijirt.orgresearchgate.net

| Method | Catalyst/Conditions | Advantages |

| Classical | Strong acids (e.g., acetic acid), high temperature | Well-established, versatile |

| Green | Reusable nanocatalysts, water/ethanol, microwave/ultrasound | Milder conditions, shorter reaction times, reduced waste, improved safety |

Introducing substituents onto the quinoxaline ring can be achieved in two primary ways: by using a pre-substituted 1,2-diamine precursor or by functionalizing the pre-formed quinoxaline ring. For synthesizing 6-aminoquinoxaline, the former strategy is overwhelmingly preferred. mdpi.com

Starting with 4-nitro-o-phenylenediamine directly places a nitro group at the 6-position of the resulting quinoxaline, which can then be readily converted to the required amino group. gordon.eduresearchgate.net Direct substitution onto an unsubstituted quinoxaline ring is less common for introducing an amino group at the 6-position. However, methods like nucleophilic aromatic substitution of hydrogen (VNS) or substitution on haloquinoxalines are used for functionalizing other positions on the ring. mdpi.comrsc.org For instance, 6-fluoroquinoxalines can react with various amines under microwave irradiation to produce 6-amino-substituted quinoxalines in moderate to excellent yields. mdpi.com

Synthesis of the 4-Fluorobenzamide (B1200420) Moiety

The final step in the synthesis of the target compound is the formation of an amide bond between the 6-aminoquinoxaline core and the 4-fluorobenzoyl group.

The most common and straightforward method for forming the amide linkage is the reaction of an amine (6-aminoquinoxaline) with an activated carboxylic acid derivative, typically an acyl chloride (4-fluorobenzoyl chloride). ontosight.ai This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Alternatively, the amide bond can be formed directly from 4-fluorobenzoic acid using coupling reagents. researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is prevalent in medicinal chemistry due to its mild conditions and broad substrate scope. numberanalytics.comnih.gov

Common coupling reagents include:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

Plausible Reaction Scheme: 6-aminoquinoxaline + 4-fluorobenzoyl chloride → this compound + HCl or 6-aminoquinoxaline + 4-fluorobenzoic acid --(Coupling Agent, Base)--> this compound

Achieving high yield and purity in the final amide coupling step requires careful optimization of several reaction parameters. numberanalytics.com The choice of solvent, temperature, base, and coupling agent can significantly impact the reaction's efficiency and the formation of side products. numberanalytics.com

Key Optimization Factors:

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can solubilize the reactants and stabilize reaction intermediates. numberanalytics.comresearchgate.net

Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition or side reactions. numberanalytics.com

Coupling Reagents and Additives: For electron-deficient amines, which can be sluggish in coupling reactions, a combination of reagents like EDC/DMAP with a catalytic amount of HOBt has been shown to significantly improve yields. nih.gov The selection of the optimal coupling agent is crucial and often determined through screening. researchgate.net

Base: The choice and stoichiometry of the base (e.g., DIPEA, triethylamine) are critical for neutralizing acids and facilitating the reaction without causing unwanted side reactions. nih.gov

| Parameter | Options | Considerations |

| Activation Method | Acyl Chloride, Coupling Reagents (EDC, HATU) | Acyl chlorides are highly reactive but can be moisture-sensitive. Coupling reagents offer milder conditions. |

| Solvent | DMF, CH₃CN, CH₂Cl₂ | Solvent choice affects solubility and reaction rate. Acetonitrile and dichloromethane (B109758) are often effective. nih.govresearchgate.net |

| Base | Pyridine, Et₃N, DIPEA | Must be non-nucleophilic to avoid competing reactions. DIPEA is a common choice. researchgate.net |

| Temperature | 0 °C to Reflux | Optimized to balance reaction rate against the stability of reactants and products. numberanalytics.com |

Formation of the Amide Linkage in this compound

The synthesis of this compound hinges on the formation of a stable amide bond between 4-fluorobenzoic acid and 6-aminoquinoxaline. This transformation is a cornerstone of organic synthesis and can be achieved through various established methods.

Amidation Reactions and Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires activation of the carboxylic acid. researchgate.net This is commonly accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with the amine.

A prevalent and efficient method for forming the amide linkage in pharmaceuticals involves the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. For the synthesis of this compound, a standard approach would involve the reaction of 4-fluorobenzoic acid and 6-aminoquinoxaline in the presence of a suitable coupling agent and a non-nucleophilic base.

Commonly employed coupling reagents for such transformations are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other classes of coupling reagents include phosphonium (B103445) salts, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU). The choice of reagent and reaction conditions can be optimized to maximize yield and purity.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Additive(s) |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium Salts | HBTU, HATU, COMU |

Considerations for Regioselectivity at the Quinoxaline-6-yl Position

A critical aspect of the synthesis of this compound is the regioselective acylation of the 6-aminoquinoxaline precursor. The quinoxaline ring system possesses two nitrogen atoms within its pyrazine (B50134) ring, which could potentially compete with the exocyclic amino group at the C6 position for the acylating agent.

However, the lone pairs of the pyrazine nitrogen atoms are integral to the aromaticity of the quinoxaline core, rendering them significantly less nucleophilic than the exocyclic primary amino group. The amino group at the 6-position, being an arylamine, is a stronger nucleophile and will preferentially attack the activated carboxylic acid derivative. Therefore, the acylation reaction is expected to proceed with high regioselectivity at the desired C6 amino group, yielding the target N-(quinoxalin-6-yl)amide. This inherent selectivity simplifies the synthetic process, as protection of the quinoxaline ring nitrogens is generally not required.

Development of Analogues and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the systematic development of analogues and derivatives through structural modifications of its three key components: the fluorophenyl ring, the quinoxaline core, and the amide linker.

Structural Modifications of the Fluorophenyl Ring

The 4-fluorophenyl moiety can be readily modified by employing a variety of substituted benzoic acids in the amide coupling reaction. This allows for a systematic exploration of the structure-activity relationship by introducing different substituents at various positions on the phenyl ring.

Table 2: Examples of Fluorophenyl Ring Modifications

| Starting Material | Resulting Modification |

|---|---|

| 4-Chlorobenzoic acid | Replacement of fluorine with chlorine |

| 4-Methoxybenzoic acid | Replacement of fluorine with a methoxy (B1213986) group |

| 3,4-Difluorobenzoic acid | Introduction of a second fluorine atom |

These modifications can alter the electronic properties, lipophilicity, and steric profile of this part of the molecule, which can be crucial for its biological activity.

Alterations to the Quinoxaline Core

The quinoxaline core itself can be subjected to a range of chemical modifications to generate a diverse library of analogues. These alterations can be introduced either before or after the formation of the amide bond. Common strategies include the introduction of substituents on the benzene (B151609) ring of the quinoxaline moiety. nih.gov For instance, starting from a substituted o-phenylenediamine (B120857), one can synthesize quinoxalines with various functional groups, such as methyl, chloro, or nitro groups, at different positions. nih.govnih.gov

Linker Region Variation and its Synthetic Feasibility

The amide linker is a key structural element that can be altered to modulate the properties of the molecule. While the amide bond is robust and prevalent in medicinal chemistry, its replacement with other functional groups can lead to analogues with different chemical and biological characteristics.

One common strategy is to replace the amide bond with a sulfonamide linkage. This can be achieved by reacting 6-aminoquinoxaline with a substituted benzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride. vulcanchem.com Sulfonamides are known to have different hydrogen bonding capabilities and metabolic stability compared to amides.

Another possibility is the formation of a reversed amide by coupling 6-carboxyquinoxaline with 4-fluoroaniline. Furthermore, the amide bond could be reduced to an amine linkage, or replaced with other bioisosteres such as esters, ethers, or thioethers, although the synthetic routes to these analogues would differ significantly from the standard amidation protocol. The feasibility of these variations depends on the availability of the corresponding starting materials and the compatibility of the functional groups with the reaction conditions.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| 6-aminoquinoxaline |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) |

| 4-Chlorobenzoic acid |

| 4-Methoxybenzoic acid |

| 3,4-Difluorobenzoic acid |

| 4-(Trifluoromethyl)benzoic acid |

| o-phenylenediamine |

| 4-fluorobenzenesulfonyl chloride |

| 6-carboxyquinoxaline |

Analytical Techniques for Compound Characterization and Purity Assessment

The comprehensive characterization and stringent purity assessment of "this compound" are imperative to validate its chemical identity and quality. A suite of sophisticated analytical techniques is employed for this purpose, each providing distinct and complementary information regarding the molecular structure and the presence of any impurities. These methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons on the quinoxaline and fluorobenzoyl moieties. For instance, the protons on the benzene ring of the fluorobenzoyl group will appear as multiplets in the aromatic region, with their coupling patterns influenced by the fluorine atom. The protons of the quinoxaline ring system will also resonate in the aromatic region, with their specific chemical shifts and coupling constants providing crucial structural information.

¹³C NMR Spectroscopy: This method is employed to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, carbonyl). The ¹³C NMR spectrum of "this compound" would be expected to show distinct peaks for the carbonyl carbon of the amide, the carbon atoms of the quinoxaline core, and the carbon atoms of the 4-fluorobenzoyl group. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Benzamide (B126) Structures

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Benzamide | ¹H NMR | CDCl₃ | 8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H), 6.33 (b, 2H) rsc.org |

| Benzamide | ¹³C NMR | CDCl₃ | 169.91, 132.81, 132.23, 128.65, 127.51 rsc.org |

| N-Methylbenzamide | ¹H NMR | CDCl₃ | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H) rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For "this compound," HRMS would be expected to show a molecular ion peak ([M+H]⁺) corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum can also offer structural insights by revealing stable fragments of the molecule.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of "this compound" by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination and quantification. researchgate.net A suitable reversed-phase HPLC method would be developed, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. The retention time of the main peak corresponding to "this compound" would be established, and the area of this peak relative to the total area of all peaks would be used to calculate the purity.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity checks. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

The combination of these analytical techniques provides a robust framework for the unambiguous characterization and accurate purity assessment of "this compound," ensuring its suitability for further research and development.

Structure Activity Relationship Sar Investigations

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.com For the 4-fluoro-N-(quinoxalin-6-yl)benzamide scaffold, the fluorine atom on the benzamide (B126) ring plays a pivotal role in modulating biological activity.

The position of the fluorine atom on the phenyl ring of the benzamide or related linkers can significantly impact the compound's inhibitory potency. Studies on structurally similar compounds reveal that this effect is highly dependent on the specific biological target. For instance, in a series of diphenylquinoxaline-6-carbohydrazide hybrids designed as α-glucosidase inhibitors, the placement of the fluorine atom on the terminal phenyl ring was a key determinant of activity. nih.gov

A derivative featuring a 3-fluorophenyl moiety (Compound 7e ) exhibited the most potent α-glucosidase inhibition in the series, with an IC50 value of 110.6 µM, which was a significant improvement over the unsubstituted phenyl analog (Compound 7a , IC50 = 154.8 µM). nih.gov In contrast, the 4-fluorophenyl analog (Compound 7f ) showed diminished, though still notable, activity with an IC50 of 210.5 µM. nih.gov This suggests that for the α-glucosidase binding pocket, the electronic and steric effects of a fluorine atom at the meta-position (C-3) are more favorable for potent inhibition than at the para-position (C-4). nih.gov

Molecular docking studies of these compounds revealed that the 3-fluorophenyl derivative 7e fits well within the enzyme's binding pocket, forming key interactions that contribute to its superior potency. nih.gov This highlights that the precise positioning of the highly electronegative fluorine atom can fine-tune the electronic distribution and conformation of the molecule to optimize interactions with specific amino acid residues in a target's active site.

Table 1: Effect of Fluorine Position on α-Glucosidase Inhibition for Diphenylquinoxaline-6-carbohydrazide Analogs nih.gov

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 7a | -H (Unsubstituted) | 154.8 ± 3.0 |

| 7e | 3-Fluoro | 110.6 ± 6.0 |

| 7f | 4-Fluoro | 210.5 ± 7.5 |

Beyond positional effects, the presence of a fluorine atom, particularly at the C-4 position of the phenyl ring, is often crucial for enhancing potency. In a study of quinoxaline (B1680401) urea (B33335) analogs designed as anticancer agents, the 4-fluorophenyl group was identified as a key feature for potent activity. nih.gov The compound 1-(2,3-diphenylquinoxalin-6-yl)-3-(4-fluorophenyl)urea (49 ) demonstrated significant growth inhibitory effects. nih.gov

The enhancement in potency conferred by fluorine can be attributed to several factors:

Increased Binding Affinity : Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. tandfonline.com

Modulation of Physicochemical Properties : Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cellular uptake. tandfonline.com

Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation at that position. tandfonline.com

In the quinoxaline urea series, the 4-fluoro substituted compound 49 was among the most active compounds. When compared to an analog with an unsubstituted phenyl ring, the fluorinated version consistently shows improved activity, underscoring the strategic importance of this substitution for enhancing the desired biological effect. nih.gov

Impact of Quinoxaline Moiety Modifications

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, and modifications to this core structure significantly influence biological activity. nih.govnih.gov

Substituents at the C-2 and C-3 positions of the quinoxaline ring have a profound impact on the antiproliferative activity of quinoxalin-6-amine derivatives. A study exploring these modifications found that aryl or heteroaryl groups at these positions were critical for potency. nih.govnih.gov

It was observed that compounds with bulky, aromatic substituents at C-2 and C-3, such as phenyl or furanyl groups, displayed superior anticancer activity compared to those with smaller alkyl groups. Specifically, a bisfuranylquinoxaline urea analog (7c ) was identified as having low micromolar potency against a panel of cancer cell lines. nih.govnih.gov This suggests that these aromatic substituents engage in crucial binding interactions, such as π-π stacking, within the target protein's active site. The data indicates that replacing phenyl groups with bioisosteric furanyl groups can maintain or even enhance activity.

Table 2: Antiproliferative Activity of C-2, C-3 Substituted Quinoxalin-6-yl Urea Analogs nih.govnih.gov

| Compound | R1 (at C-2/C-3) | R2 (on Urea) | GI50 (µM) in A549 Cells |

|---|---|---|---|

| 7a | Phenyl | 4-fluorophenyl | >10 |

| 7c | Furan-2-yl | 4-fluorophenyl | 1.2 |

| 7d | Thiophen-2-yl | 4-fluorophenyl | >10 |

The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold are fundamental to its biological activity. These nitrogen atoms are electron-rich and can act as hydrogen bond acceptors, which is a critical interaction for anchoring the molecule within a protein's binding site. nih.gov

Molecular docking studies of various quinoxaline derivatives consistently show these nitrogen atoms forming hydrogen bonds with key amino acid residues. nih.govmdpi.com For example, in the docking analysis of α-glucosidase inhibitors, the quinoxaline ring was shown to be crucial for orienting the molecule correctly, with its nitrogen atoms positioned to interact with the active site. nih.gov Furthermore, the aromatic nature of the quinoxaline ring allows it to participate in favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, further stabilizing the ligand-protein complex. mdpi.comresearchgate.net

Role of Benzamide Linker and Substituents

This dual hydrogen-bonding capability allows the benzamide linker to form strong, directional interactions with protein backbones or amino acid side chains, which is often a determining factor for potent biological activity. In many inhibitors, the orientation and rigidity provided by the amide bond are essential for placing the flanking aromatic systems (the quinoxaline and the fluorophenyl ring) into optimal positions for binding. Studies on related structures, such as quinoxaline urea derivatives, have similarly highlighted the importance of the linker's hydrogen bonding capacity for activity. nih.gov The replacement of the amide with other linkers often leads to a significant loss of potency, confirming the crucial role of the specific stereoelectronic properties of the benzamide group.

Conformation and Flexibility of the Amide Linkage

The torsional angles between the phenyl ring and the carbonyl group (τ1) and between the carbonyl group and the quinoxaline ring (τ2) define the molecule's three-dimensional arrangement. Computational studies on similar N-aryl benzamide structures suggest that a non-coplanar arrangement between the aromatic rings is often the most stable conformation. This twisted conformation can be critical for fitting into the binding pockets of proteins, such as kinases. The degree of this twist is influenced by the electronic and steric nature of the substituents on both aromatic rings. The flexibility of the amide linkage, while limited, allows for a certain degree of conformational adaptation upon binding to a biological target, which can be a crucial aspect of its mechanism of action.

Substituent Effects on the Phenyl Ring of the Benzamide

The nature and position of substituents on the phenyl ring of the benzamide portion of the molecule play a significant role in modulating its biological activity. The parent compound features a fluorine atom at the para-position (4-position).

The introduction of a fluorine atom can have multiple effects:

Electronic Effects: Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). This can influence the acidity of the amide proton and the charge distribution across the molecule, potentially affecting hydrogen bonding interactions with a target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life.

Binding Interactions: The fluorine atom can participate in specific interactions with protein residues, such as hydrogen bonds or halogen bonds, which can enhance binding affinity.

Structure-activity relationship studies on related benzamide inhibitors have often shown that the position and nature of the halogen substituent are critical. For instance, moving the fluorine to the meta or ortho position, or replacing it with other halogens like chlorine or bromine, would be expected to significantly alter the activity profile due to changes in steric bulk, electronic properties, and the potential for specific interactions.

The following table summarizes the general effects of hypothetical substitutions on the phenyl ring, based on established medicinal chemistry principles, as specific data for this compound is not publicly available.

| Position | Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Para (4) | -F (Fluorine) | Baseline Activity | Electron-withdrawing, potential for H-bonding, metabolic stability. |

| Para (4) | -Cl (Chlorine) | Potentially similar or slightly increased activity | Similar electronic effect to fluorine, larger size may offer better van der Waals contacts. |

| Para (4) | -CH3 (Methyl) | Likely decreased activity | Electron-donating, may disrupt key electronic interactions. |

| Para (4) | -OCH3 (Methoxy) | Variable, potentially decreased activity | Electron-donating through resonance, can act as H-bond acceptor. |

| Meta (3) | -F (Fluorine) | Potentially altered activity and selectivity | Changes in electronic distribution and dipole moment. |

| Ortho (2) | -F (Fluorine) | Likely decreased activity | Potential for steric hindrance, forcing a change in the amide bond conformation. |

Conformational and Stereochemical Effects on Activity

Stereochemical factors would become paramount if chiral centers were introduced into the molecule. For instance, the addition of a chiral substituent on either the quinoxaline or the benzamide moiety would result in enantiomers, which would likely exhibit different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

Comparative SAR Studies with Related Heterocyclic Systems

The quinoxaline scaffold is a key component of this compound's structure and is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. pulsus.com To understand its specific contribution to the activity of the title compound, it is useful to compare it with related heterocyclic systems that could act as bioisosteres.

Quinoline: A common bioisostere for quinoxaline is quinoline, where one of the nitrogen atoms in the pyrazine ring is replaced by a carbon atom. This change alters the hydrogen bonding capacity and the electronic nature of the heterocyclic system. For many kinase inhibitors, this seemingly small change can have a profound impact on activity and selectivity.

Quinazoline: Another related heterocycle is quinazoline, an isomer of quinoxaline. The different arrangement of the nitrogen atoms would lead to a different vector for hydrogen bond donation and acceptance, which could significantly affect binding to a target protein.

The following table provides a hypothetical comparison of the potential impact of replacing the quinoxaline ring with other heterocyclic systems, based on general principles observed in medicinal chemistry, particularly in the context of kinase inhibitors.

| Heterocyclic System | Key Differences from Quinoxaline | Predicted Impact on Activity |

|---|---|---|

| Quinoxaline | Baseline | - |

| Quinoline | One less nitrogen atom in the heterocyclic ring. | Likely altered activity and selectivity profile due to changes in hydrogen bonding potential. |

| Quinazoline | Isomeric arrangement of nitrogen atoms. | Potentially significant change in activity due to different orientation of hydrogen bond donors/acceptors. |

| Benzimidazole | Five-membered imidazole (B134444) ring fused to benzene (B151609). | Significant change in geometry and electronic properties, likely leading to a substantial change in activity. |

| Benzothiazole | Five-membered thiazole (B1198619) ring fused to benzene. | Major alteration of size, shape, and electronics, with a high probability of a different biological profile. |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates.

For compounds structurally related to 4-fluoro-N-(quinoxalin-6-yl)benzamide, particularly those targeting protein kinases like FLT3, docking studies have revealed critical interactions within the ATP-binding site. It is hypothesized that this compound would adopt a similar binding pose. The quinoxaline (B1680401) ring system is expected to anchor the molecule within a hydrophobic pocket, while the benzamide (B126) moiety can form key hydrogen bonds and other interactions.

Key interacting residues for similar kinase inhibitors often include those in the hinge region of the kinase, as well as residues in the DFG motif and the activation loop. For FLT3, these can include amino acids such as Cys694, Leu616, Gly697, Asp829, and Phe830. The fluoro-substituted phenyl group of this compound likely engages in hydrophobic or halogen bonding interactions, further stabilizing the complex.

Interactive Table: Predicted Key Interacting Residues for Quinoxaline-Based Kinase Inhibitors

| Interacting Residue | Type of Interaction | Predicted Role |

| Cys694 | Hydrogen Bond | Anchors the inhibitor to the hinge region. |

| Leu616 | Hydrophobic | Contributes to binding affinity through van der Waals forces. |

| Gly697 | Hydrogen Bond | Forms part of the hinge region interaction. |

| Asp829 | Hydrogen Bond / Salt Bridge | Interacts with the amide linker or other polar groups. |

| Phe830 | π-π Stacking | Stabilizes the aromatic rings of the inhibitor. |

Scoring functions are employed in molecular docking to estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. For kinase inhibitors, these scores are often correlated with experimental bioactivity data, such as the half-maximal inhibitory concentration (IC50). While a specific predicted binding affinity for this compound is not available, the structural motifs present in the molecule suggest it would exhibit a favorable binding energy, characteristic of potent kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For classes of compounds like benzamide and quinoxaline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various kinases. nih.govjppres.comunair.ac.id These models are typically built using a training set of molecules with known activities. The resulting equations can then be used to predict the activity of new, untested compounds. A QSAR model for quinoxaline-based FLT3 inhibitors would likely incorporate various molecular descriptors to quantify the physicochemical properties of the molecules.

The development of QSAR models helps in identifying the key physicochemical properties, or descriptors, that influence the biological activity of a series of compounds. For kinase inhibitors, these descriptors often relate to the molecule's size, shape, hydrophobicity, and electronic properties.

Interactive Table: Common Physicochemical Descriptors in QSAR for Kinase Inhibitors

| Descriptor | Description | Influence on Activity |

| Molecular Weight (MW) | The mass of the molecule. | Can affect solubility and cell permeability. |

| LogP | A measure of the molecule's hydrophobicity. | Important for membrane crossing and hydrophobic interactions in the binding pocket. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Influences cell permeability and solubility. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can participate in hydrogen bonding. | Crucial for specific interactions with the target protein. |

| Molecular Refractivity (MR) | A measure of the volume and polarizability of the molecule. | Relates to the steric fit within the binding site. |

In the context of this compound, these descriptors would be critical in predicting its activity and guiding the design of future analogs with improved potency and selectivity. The presence of the fluorine atom, for instance, can modulate electronic properties and metabolic stability, which would be captured by relevant QSAR descriptors.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For quinoxaline derivatives, DFT calculations can provide valuable insights into their chemical behavior. tandfonline.comnih.govtandfonline.com By applying DFT, researchers can determine various electronic and thermodynamic properties of this compound, which are crucial for understanding its potential interactions with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. tandfonline.comresearchgate.net These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen and fluorine atoms are expected to be key sites for such interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity and solubility |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. tandfonline.com Given the diverse biological activities of quinoxaline derivatives, virtual screening can be a highly effective strategy for identifying novel ligands based on the this compound scaffold. tandfonline.comnih.govfrontiersin.orgrsc.orgresearchgate.net

The process typically begins with the creation of a 3D model of the target receptor. This can be obtained from experimental methods like X-ray crystallography or through homology modeling. A library of compounds, which can include derivatives of this compound, is then computationally "docked" into the active site of the target. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. ekb.eg

Compounds that show promising binding energies and favorable interactions with key amino acid residues in the active site are selected as "hits". These hits can then be subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-receptor complex over time. tandfonline.comresearchgate.net The insights gained from these simulations can guide the chemical synthesis and biological evaluation of the most promising candidates.

Quinoxaline derivatives have been investigated as inhibitors for a range of targets, including various kinases and enzymes, through virtual screening approaches. tandfonline.comnih.govnih.govfrontiersin.orgresearchgate.netekb.eg This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.

Table 2: Illustrative Virtual Screening Workflow for this compound Analogs

| Step | Description | Outcome |

| 1. Target Selection | Identification of a biologically relevant protein target (e.g., a kinase). | 3D structure of the target protein. |

| 2. Library Preparation | Generation of a virtual library of analogs of this compound. | A database of diverse but related small molecules. |

| 3. Molecular Docking | Docking of the compound library into the active site of the target protein. | A ranked list of compounds based on predicted binding affinity. |

| 4. Hit Selection | Filtering of the docked compounds based on binding energy and interaction patterns. | A smaller set of promising "hit" compounds. |

| 5. Post-Screening Analysis | Further computational studies (e.g., molecular dynamics) on the selected hits. | Validation of the stability of the ligand-receptor complex. |

Preclinical Biological Evaluation Methodologies Non Clinical Human Data

In Vitro Cell-Based Assay Systems

In vitro assays are the foundational step in preclinical research, providing initial insights into a compound's biological activity at the cellular and molecular level. These assays are conducted in a controlled laboratory environment using isolated cells.

Cell Line Selection and Culture Techniques for Specific Bioactivities (e.g., HCT-116, Hep G2, MCF-7, HeLa, A549)

To investigate the potential anticancer properties of a compound, a panel of well-characterized human cancer cell lines is typically used. The choice of cell lines is crucial and is guided by the desire to screen for activity against a variety of cancer types. Commonly used cell lines include:

HCT-116: A human colon cancer cell line.

Hep G2: A human liver cancer cell line.

MCF-7: A human breast cancer cell line. researchgate.netekb.egnih.gov

HeLa: A human cervical cancer cell line.

A549: A human lung cancer cell line. researchgate.netrsc.org

These cell lines are cultured in sterile conditions using specific growth media supplemented with essential nutrients and growth factors. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2 to mimic physiological conditions.

Proliferation and Viability Assessment Methods (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this method, the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength, providing an indication of the compound's cytotoxic or cytostatic effects.

Table 1: Representative Data from MTT Assay for a Hypothetical Quinoxaline (B1680401) Derivative

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| HCT-116 | 1 | 95 |

| 10 | 70 | |

| 50 | 30 | |

| MCF-7 | 1 | 98 |

| 10 | 80 | |

| 50 | 45 |

Should a compound demonstrate significant antiproliferative activity, further studies are conducted to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Techniques to study apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Caspases are a family of proteases that play a key role in apoptosis. Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.

Confocal Microscopy: This imaging technique can be used to visualize morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Cell cycle analysis, typically performed using flow cytometry after staining the cells with a DNA-binding dye like propidium iodide, can determine if the compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are valuable tools for investigating whether a compound modulates specific cellular signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter element that is responsive to a particular transcription factor. By measuring the expression of the reporter gene, researchers can infer the activity of the signaling pathway. For instance, a reporter assay could be designed to assess the impact of a compound on pathways commonly dysregulated in cancer, such as the p53 or NF-κB pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification

ELISA is a widely used immunological assay to detect and quantify proteins, such as cytokines, growth factors, and other biomarkers in cell culture supernatants or cell lysates. This technique can be employed to measure the levels of specific proteins that are modulated by the compound of interest, providing further mechanistic insights. For example, an ELISA could be used to quantify the levels of pro-inflammatory cytokines or angiogenesis-related factors.

Future Perspectives and Research Directions

Design of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 4-fluoro-N-(quinoxalin-6-yl)benzamide represents a promising avenue for enhancing biological potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. mdpi.comnih.gov Key modifications could focus on several regions of the molecule: the quinoxaline (B1680401) ring, the benzamide (B126) moiety, and the amide linker.

Quinoxaline Ring Modifications: The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities. mdpi.com Future research could involve introducing various substituents onto the quinoxaline ring to explore their impact on activity. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring system and influence binding interactions with biological targets. mdpi.com SAR studies on other quinoxaline derivatives have shown that such substitutions can significantly affect their anticancer or anti-inflammatory properties. researchgate.net

Benzamide Moiety Modifications: The 4-fluoro substituent on the benzoyl group is a common feature in many bioactive compounds, often enhancing binding affinity. Further exploration could involve repositioning the fluorine atom or introducing other halogens (Cl, Br) or small alkyl groups to probe the steric and electronic requirements of the target's binding pocket.

Amide Linker Bioisosteric Replacement: The amide bond, while crucial for the structure, can be susceptible to enzymatic degradation. A key strategy to improve metabolic stability and other pharmacokinetic properties is bioisosteric replacement. nih.govnih.govdrughunter.com Various heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of the amide group while offering greater resistance to hydrolysis. drughunter.com Other non-classical bioisosteres like sulfonamides could also be explored. nih.gov Such modifications can lead to new analogues with potentially improved potency, selectivity, and oral bioavailability. nih.govacs.org

| Strategy | Potential Modification | Desired Outcome |

| Quinoxaline Ring Substitution | Introduction of electron-donating/-withdrawing groups | Enhanced target binding and selectivity |

| Benzamide Moiety Alteration | Repositioning of fluorine; introduction of other halogens | Optimization of steric and electronic interactions |

| Amide Bond Bioisosterism | Replacement with triazoles, oxadiazoles, sulfonamides | Improved metabolic stability and pharmacokinetics |

Exploration of New Biological Targets and Therapeutic Applications

The quinoxaline nucleus is associated with a broad spectrum of pharmacological activities, suggesting that this compound and its future analogues could have therapeutic potential across various diseases. sapub.orgingentaconnect.com A comprehensive pharmacological screening of this compound is a critical next step.

Quinoxaline derivatives have demonstrated efficacy as:

Anticancer agents: Many quinoxaline-containing compounds exhibit potent activity against various cancer cell lines, with some acting as kinase inhibitors. mdpi.comnih.gov

Antimicrobial agents: The scaffold is present in compounds with antibacterial and antifungal properties. nih.govsapub.org

Anti-inflammatory agents: Certain derivatives have shown inhibitory effects on inflammatory modulators like cyclooxygenase and cytokines. researchgate.net

Antiviral agents: Some quinoxaline hybrids have been investigated for their antiviral capabilities. rsc.org

Neurological agents: The quinoxaline structure is found in compounds with anxiolytic and anticonvulsant properties, with some targeting receptors like the AMPA receptor. nih.govresearchgate.net

Given this precedent, future research should involve screening this compound against a diverse panel of biological targets, including various kinases, microbial enzymes, and central nervous system receptors. Identifying a novel biological target would open up new therapeutic applications and drive further optimization of the lead compound.

Advanced Synthetic Methodologies for Compound Library Generation

To efficiently explore the structure-activity relationships of this compound, the generation of a diverse library of analogues is essential. Modern synthetic methodologies can facilitate this process, offering advantages in terms of speed, efficiency, and environmental impact. ingentaconnect.com

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov Recent advancements have introduced a variety of catalysts and reaction conditions to improve yields and reduce reaction times, including the use of recyclable catalysts and room temperature conditions. nih.gov

For library generation, high-throughput and combinatorial chemistry approaches are particularly valuable. nih.gov Methodologies like microdroplet-assisted synthesis can accelerate reaction times from hours to milliseconds and allow for rapid screening of optimal reaction conditions without the need for catalysts. nih.govresearchgate.net Adopting such technologies would enable the rapid production of a wide array of derivatives for biological screening, accelerating the drug discovery process. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming rational drug design by enabling the rapid analysis of complex datasets and the prediction of molecular properties. researchgate.netyoutube.com These computational tools can be invaluable in guiding the design of novel this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this context. ijsmr.in By training algorithms on a dataset of synthesized analogues and their corresponding biological activities, a predictive QSAR model can be developed. ijsmr.innih.gov This model can then be used to:

Predict the potency of virtual, yet-to-be-synthesized compounds.

Identify the key molecular features (descriptors) that are most influential for biological activity.

Prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Deep learning models, a subset of AI, are particularly adept at identifying complex, non-linear relationships between chemical structures and their biological effects. nih.gov Integrating these in silico approaches with experimental work creates a powerful cycle of design, synthesis, testing, and model refinement that can significantly accelerate the journey from a hit compound to a viable drug candidate. nih.govnormalesup.org

Development of Prodrug Strategies for Improved Bioavailability and Targeted Delivery

Even a highly potent compound can fail if it possesses poor pharmacokinetic properties, such as low oral bioavailability or an inability to reach its target site in the body. Prodrug strategies offer a powerful solution by masking or modifying the active drug molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.orgnih.gov

For a nitrogen-containing heterocyclic compound like this compound, various prodrug approaches could be considered. For example, if the compound's solubility is limiting its absorption, a hydrophilic promoiety could be temporarily attached. Conversely, if cell membrane permeability is an issue, a lipophilic group could be added.

These promoieties are designed to be cleaved off by specific enzymes or under certain physiological conditions (e.g., pH changes) at or near the target site, releasing the active parent drug. nih.gov This approach can not only enhance bioavailability but also potentially reduce off-target side effects by concentrating the active compound where it is needed. Future research could explore various ester, carbamate, or other cleavable linkers to optimize the delivery and efficacy of this compound.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Condition A (EDC/HOBt) | Condition B (DCC/DMAP) |

|---|---|---|

| Solvent | DMF | THF |

| Temperature (°C) | 0–25 | 25–40 |

| Yield (%) | 78–85 | 65–72 |

| Purity (HPLC) | >97% | >94% |

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Validate structural integrity using H/C NMR and HRMS .

How can factorial design be applied to optimize the synthesis parameters of this compound?

Answer:

Factorial design enables systematic exploration of variables impacting synthesis. For example:

- Variables : Temperature (X1), solvent polarity (X2), catalyst loading (X3).

- Response : Yield and purity.

Q. Methodology :

Screening design : Use a 2 factorial design to identify critical factors.

Central Composite Design (CCD) : Refine optimal conditions for high yield (>80%) and purity .

Q. Example Output :

| Run | X1 (°C) | X2 (DMF%) | X3 (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 20 | 80 | 1.2 | 82 | 96 |

| 2 | 30 | 60 | 1.5 | 75 | 93 |

Q. Analysis :

- ANOVA reveals temperature and solvent polarity as significant factors (p < 0.05).

- Predictive modeling (e.g., RSM) identifies optimal conditions: 25°C, 85% DMF, 1.3 mol% catalyst .

What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data often arise from:

Q. Resolution Strategies :

Standardize assays : Use validated protocols (e.g., NIH/WHO guidelines) for IC50 determination .

SAR studies : Compare activity of derivatives (Table 2) to identify critical functional groups.

Q. Table 2: Structural-Activity Relationship (SAR)

| Derivative | IC50 (μM) | Target | Reference |

|---|---|---|---|

| This compound | 0.12 | Kinase X | |

| 4-Trifluoromethyl analog | 0.08 | Kinase X | |

| 4-Methoxy analog | 2.5 | Kinase X |

Reproducibility checks : Replicate studies in independent labs using identical compound batches .

What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- Purity Analysis :

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction for absolute configuration (if crystals form) .

How can computational methods predict the interaction mechanisms of this compound with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.